molecular formula C10H12ClNO B13576629 6-Chloro-1,2,3,4-tetrahydro-7-methoxyisoquinoline

6-Chloro-1,2,3,4-tetrahydro-7-methoxyisoquinoline

Cat. No.: B13576629
M. Wt: 197.66 g/mol
InChI Key: RFDPTAIWZQKYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12ClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Pomeranz–Fritsch–Bobbitt cyclization reaction, which is a well-known synthetic route for tetrahydroisoquinoline derivatives . The reaction conditions often require an acidic environment and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas in the presence of a suitable catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include nitrones, decahydroisoquinoline, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a chloro and a methoxy group, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a therapeutic agent by providing specific interactions with molecular targets.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12ClNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3

InChI Key

RFDPTAIWZQKYBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCNCC2=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.